![molecular formula C11H9N3O2 B5410958 6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B5410958.png)
6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The phenylethenyl group attached to the triazine ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione typically involves the reaction of appropriate triazine precursors with phenylethenyl derivatives. One common method involves the use of a triazine derivative, such as cyanuric chloride, which undergoes nucleophilic substitution with a phenylethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer or antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione: Unique due to the presence of the phenylethenyl group.
1,3,5-triazine-2,4-dione: Lacks the phenylethenyl group, resulting in different chemical properties.
6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine: Similar structure but without the dione functionality.
Uniqueness
The presence of the phenylethenyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other triazine derivatives and valuable for various applications.
Propiedades
IUPAC Name |
6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10-12-9(13-11(16)14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,12,13,14,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXNCJDRMSAPZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
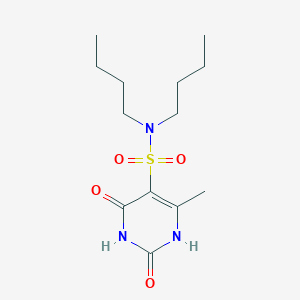
![1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B5410886.png)
![(5E)-5-[[3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5410889.png)
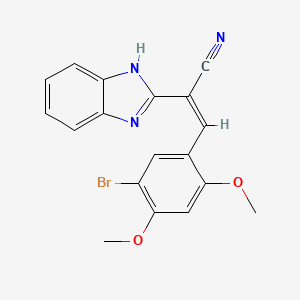
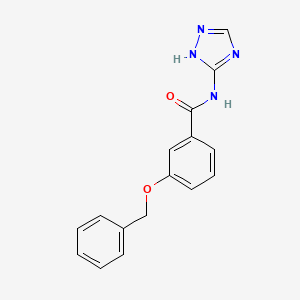
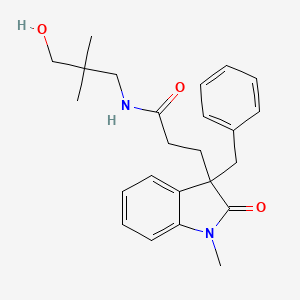
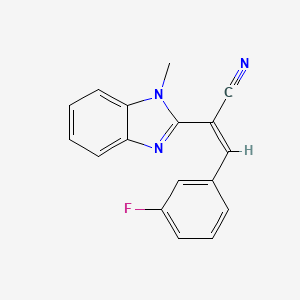

![1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE](/img/structure/B5410937.png)
![5-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410940.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5410962.png)
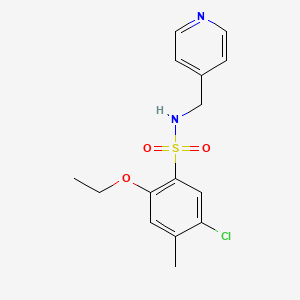
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-4-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5410964.png)
![1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE](/img/structure/B5410965.png)
